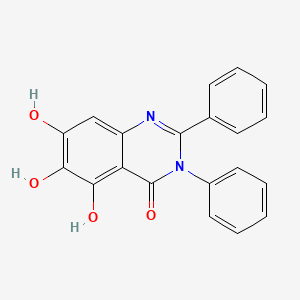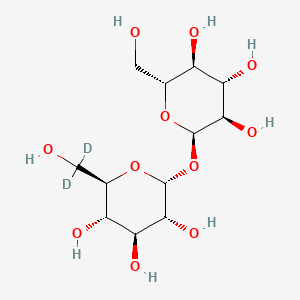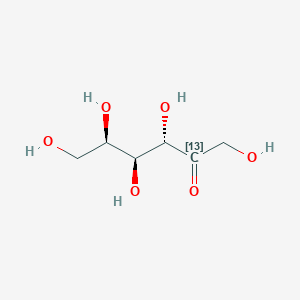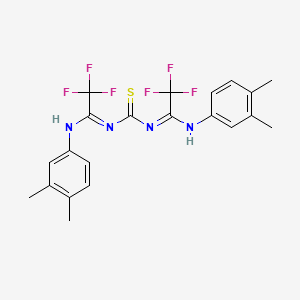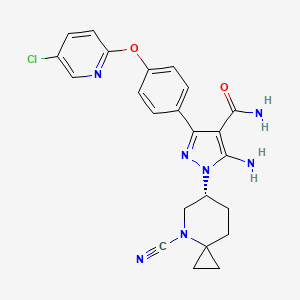
Civorebrutinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Civorebrutinib is a small molecule drug that acts as a Bruton’s tyrosine kinase inhibitor. It is primarily being developed for the treatment of various immune system diseases, nervous system diseases, and skin and musculoskeletal diseases. The compound is known for its high selectivity and efficacy in targeting Bruton’s tyrosine kinase, making it a promising candidate for therapeutic applications .
Vorbereitungsmethoden
The synthesis of Civorebrutinib involves several steps, including the preparation of intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of 5-amino-3-[4-[(5-chloropyridin-2-yl)oxy]phenyl]-1-[(6R)-4-cyano-4-azaspiro[2.5]oct-6-yl]-1H-pyrazole-4-carboxamide. This intermediate is then subjected to various reaction conditions to obtain the final product .
Industrial production methods for this compound involve optimizing the reaction conditions to ensure high yield and purity. Techniques such as crystallization, filtration, and recrystallization are commonly used to purify the compound .
Analyse Chemischer Reaktionen
Civorebrutinib undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Civorebrutinib has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of Bruton’s tyrosine kinase inhibition and to develop new synthetic methodologies.
Biology: In biological research, this compound is used to investigate the role of Bruton’s tyrosine kinase in various cellular processes and to develop new therapeutic strategies for diseases involving this kinase.
Medicine: In medicine, this compound is being developed as a potential treatment for multiple sclerosis, kidney diseases, and pemphigus. .
Wirkmechanismus
Civorebrutinib exerts its effects by inhibiting Bruton’s tyrosine kinase, a key enzyme involved in the signaling pathways of B cells. The compound binds covalently to the cysteine residue in the active site of the kinase, leading to its inhibition. This results in the suppression of B cell receptor signaling and subsequent inhibition of B cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Civorebrutinib is unique in its high selectivity and potency as a Bruton’s tyrosine kinase inhibitor. Similar compounds include:
Ibrutinib: Another Bruton’s tyrosine kinase inhibitor used in the treatment of B-cell malignancies. .
Evobrutinib: A Bruton’s tyrosine kinase inhibitor with a similar mechanism of action but different chemical structure.
This compound stands out due to its high selectivity and efficacy, making it a promising candidate for therapeutic applications .
Eigenschaften
CAS-Nummer |
2155853-43-1 |
|---|---|
Molekularformel |
C23H22ClN7O2 |
Molekulargewicht |
463.9 g/mol |
IUPAC-Name |
5-amino-3-[4-(5-chloropyridin-2-yl)oxyphenyl]-1-[(6R)-4-cyano-4-azaspiro[2.5]octan-6-yl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C23H22ClN7O2/c24-15-3-6-18(28-11-15)33-17-4-1-14(2-5-17)20-19(22(27)32)21(26)31(29-20)16-7-8-23(9-10-23)30(12-16)13-25/h1-6,11,16H,7-10,12,26H2,(H2,27,32)/t16-/m1/s1 |
InChI-Schlüssel |
OSEITUBGGJDFBK-MRXNPFEDSA-N |
Isomerische SMILES |
C1CC2(CC2)N(C[C@@H]1N3C(=C(C(=N3)C4=CC=C(C=C4)OC5=NC=C(C=C5)Cl)C(=O)N)N)C#N |
Kanonische SMILES |
C1CC2(CC2)N(CC1N3C(=C(C(=N3)C4=CC=C(C=C4)OC5=NC=C(C=C5)Cl)C(=O)N)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


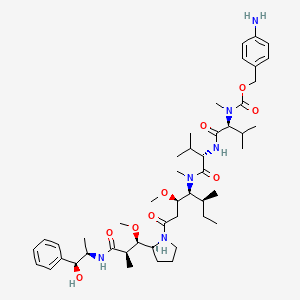
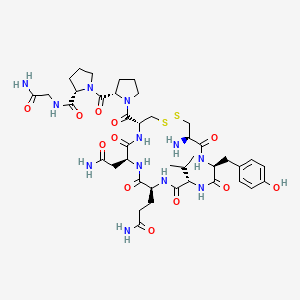
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12394061.png)

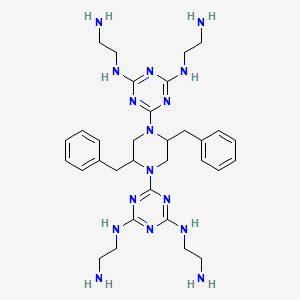
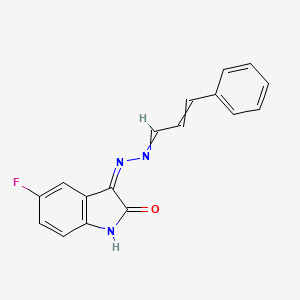
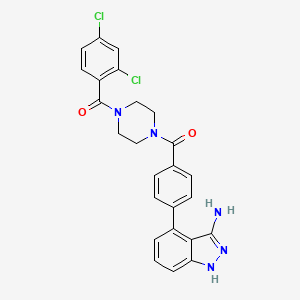
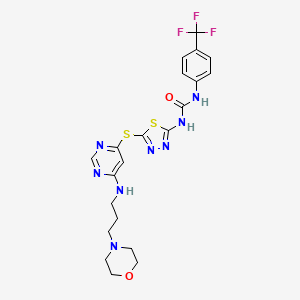
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12394097.png)

